![molecular formula C12H6BrF3N2 B14892313 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound that features a pyrrolo[1,2-a]quinoxaline core substituted with a bromine atom at the 3-position and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(2-aminophenyl)pyrroles with cyclic ethers in the presence of a catalyst such as iron (FeCl3). This method allows for the functionalization of C(sp3)-H bonds and the construction of C–C and C–N bonds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Palladium-catalyzed coupling reactions can be used to form new carbon-carbon bonds, expanding the compound’s structural diversity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic structures.
Scientific Research Applications
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline involves its interaction with molecular targets and pathways within biological systems. For example, it can induce cell cycle arrest and apoptosis through specific signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biomolecules .
Comparison with Similar Compounds
3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline can be compared with other pyrrolo[1,2-a]quinoxaline derivatives, such as those with different substituents at the 3-position or variations in the trifluoromethyl group. Similar compounds include:
- 3-Chloro-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- 3-Methyl-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
- 3-Methoxy-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline
These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and potential applications. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C12H6BrF3N2 |
|---|---|
Molecular Weight |
315.09 g/mol |
IUPAC Name |
3-bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H6BrF3N2/c13-7-5-11(12(14,15)16)18-9-4-2-1-3-8(9)17-6-10(7)18/h1-6H |
InChI Key |
PYGUDBFJIOUJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=C(C=C(N23)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


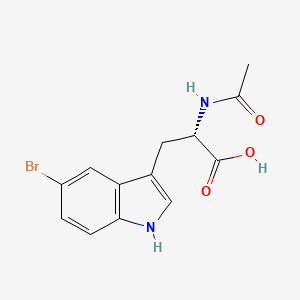
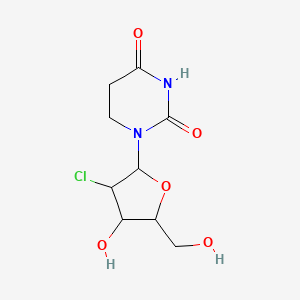
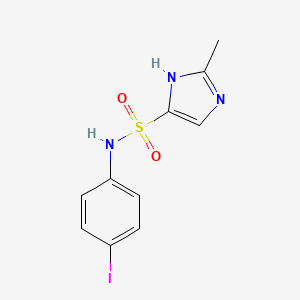

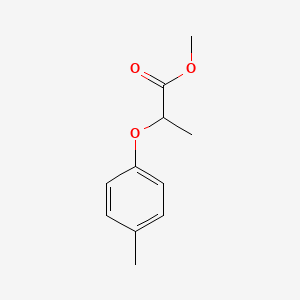

![9-Benzyl-5-[(furan-2-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14892277.png)
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
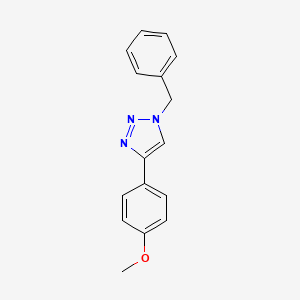
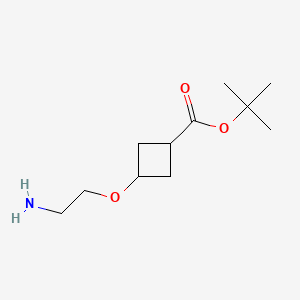
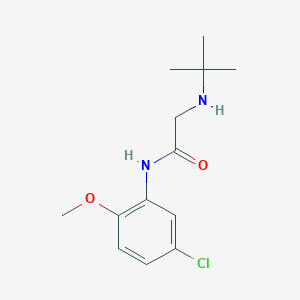

![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B14892316.png)
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
